molecular formula C14H18BrN B13185316 4-(2-Bromophenyl)-2-azaspiro[4.4]nonane

4-(2-Bromophenyl)-2-azaspiro[4.4]nonane

Cat. No.: B13185316
M. Wt: 280.20 g/mol
InChI Key: POMNUBBENIRIOA-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-2-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a bromophenyl group and an azaspiro nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-2-azaspiro[4One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents and palladium catalysts, as well as careful control of reaction conditions such as temperature and solvent choice .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-2-azaspiro[4.4]nonane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a variety of functional groups, such as halides or amines .

Scientific Research Applications

4-(2-Bromophenyl)-2-azaspiro[4.4]nonane has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(2-Bromophenyl)-2-azaspiro[4.4]nonane exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules such as 1,6-dioxaspiro[4.4]nonane and 1,3,7-triazaspiro[4.4]nonane-2,4-dione .

Uniqueness

4-(2-Bromophenyl)-2-azaspiro[4.4]nonane is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H18BrN

Molecular Weight

280.20 g/mol

IUPAC Name

4-(2-bromophenyl)-2-azaspiro[4.4]nonane

InChI

InChI=1S/C14H18BrN/c15-13-6-2-1-5-11(13)12-9-16-10-14(12)7-3-4-8-14/h1-2,5-6,12,16H,3-4,7-10H2

InChI Key

POMNUBBENIRIOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCC2C3=CC=CC=C3Br

Origin of Product

United States

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